molecular formula C11H12ClNO3 B2566147 Ethyl [(3-chloro-2-methylphenyl)amino](oxo)acetate CAS No. 341940-71-4

Ethyl [(3-chloro-2-methylphenyl)amino](oxo)acetate

Cat. No. B2566147
CAS RN: 341940-71-4
M. Wt: 241.67
InChI Key: JBPNCPVTNOZJMQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl (3-chloro-2-methylphenyl)aminoacetate are not detailed in the sources retrieved, it is known that Ethyl chlorooxoacetate can be used in the synthesis of various compounds .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated various synthesis methods and characterization of compounds structurally related to "Ethyl (3-chloro-2-methylphenyl)aminoacetate." For instance, studies have explored the condensation reactions of ethyl 4-chloroacetoacetate with different amino compounds to yield novel structures, revealing insights into reaction mechanisms and structural confirmation through single crystal X-ray diffraction analysis (Campaigne et al., 1981).

Antimicrobial Applications

Compounds with structural similarities to "Ethyl (3-chloro-2-methylphenyl)aminoacetate" have been investigated for their potential antimicrobial properties. For example, novel quinazolines synthesized from related compounds have shown promising antibacterial and antifungal activities against a variety of pathogens, indicating the potential of such compounds in developing new antimicrobial agents (Desai et al., 2007).

Antitumor Activity

The research also extends to the evaluation of antitumor activities of compounds structurally related to "Ethyl (3-chloro-2-methylphenyl)aminoacetate." Studies have focused on the synthesis and biological evaluation of novel compounds for their potential to inhibit the proliferation of cancer cells, suggesting the importance of such chemical structures in medicinal chemistry and oncology research (Liu et al., 2018).

Catalytic Applications

The role of similar compounds in catalysis has been explored, demonstrating their utility in facilitating various organic reactions. Research on the use of ethyl diazoacetate in the presence of catalysts for carbene transfer reactions highlights the versatility of these compounds in synthetic chemistry, potentially offering efficient pathways for the synthesis of diverse organic molecules (Zhu & Espenson, 1996).

Mechanism of Action

The mechanism of action for Ethyl (3-chloro-2-methylphenyl)aminoacetate is not specified in the sources retrieved. It is used in the development of molecular force fields for simulations of biomolecular systems , which suggests it may interact with other molecules in specific ways.

properties

IUPAC Name

ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-16-11(15)10(14)13-9-6-4-5-8(12)7(9)2/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPNCPVTNOZJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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